molecular formula C7H12O2 B2929078 (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol CAS No. 2138162-49-7

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol

Cat. No.: B2929078
CAS No.: 2138162-49-7
M. Wt: 128.171
InChI Key: AXBPIDGDOIYMBX-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol (CAS: 2138162-49-7) is a bicyclic ether derivative with a hydroxylmethyl substituent at the 4-position and a methyl group at the 1-position of the 2-oxabicyclo[2.1.1]hexane scaffold. This compound has gained attention in medicinal chemistry due to its role as a key structural motif in bioactive molecules. Notably, it is incorporated into BIO-7488, a potent IRAK4 inhibitor developed for the treatment of ischemic stroke, where its bicyclic framework contributes to CNS penetration and target selectivity . The compound’s unique three-dimensional geometry enhances binding affinity to biological targets while maintaining metabolic stability, making it a valuable building block in drug discovery .

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBPIDGDOIYMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropane with formaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-oxabicyclo[2.1.1]hexane scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and pharmacological properties. Below is a systematic comparison of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol with structurally related analogs:

Substituent Modifications at the 1-Position

  • Trifluoromethyl Derivative: [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS: 2648956-81-2) replaces the methyl group with a trifluoromethyl moiety. This substitution increases lipophilicity (logP) and metabolic resistance due to the electron-withdrawing effects of fluorine, enhancing bioavailability in preclinical models .
  • Aminomethyl Derivative: [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (CAS: 2138150-58-8) introduces a basic amine, improving water solubility and enabling salt formation for enhanced stability. This modification is critical for compounds requiring ionic interactions with target proteins .

Functional Group Variations at the 4-Position

  • Carboxylic Acid Derivative : 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 2169582-80-1) replaces the hydroxymethyl group with a carboxylic acid, enabling hydrogen bonding or coordination with metal ions in enzymatic active sites. This derivative is often used in prodrug design .
  • Ester Derivatives : [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS: 2170372-27-5) masks the hydroxyl group as an acetate ester, improving membrane permeability. The ester is hydrolyzed in vivo to release the active alcohol, a common strategy to enhance oral bioavailability .

Halogenated Derivatives

  • Iodomethyl Derivative: [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS: 2170372-21-9) incorporates iodine, a heavy atom useful for X-ray crystallography or radiolabeling. This derivative serves as an intermediate in synthetic routes requiring further functionalization .

Amino-Substituted Analogs

  • 4-Amino Derivative: {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol (CID: 132260739) introduces an amino group at the 4-position, altering electronic properties and enabling participation in Schiff base formation or nucleophilic reactions. This variant is explored in kinase inhibitor optimization .

Structural and Functional Implications

The table below summarizes key structural differences and their pharmacological implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-Me, 4-CH2OH C7H12O2 128.17 IRAK4 inhibition, CNS penetration
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol 1-CF3, 4-CH2OH C7H9F3O2 182.14 Enhanced metabolic stability
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride 1-CH2NH2·HCl, 4-CH2OH C7H14ClNO2 179.64 Improved solubility, ionic interactions
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 1-Me, 4-COOH C7H10O3 142.15 Prodrug precursor, metal coordination
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate 1-CH2OAc, 4-CH2OH C9H14O4 186.21 Enhanced permeability, prodrug strategy

Biological Activity

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol, with the CAS number 2138162-49-7, is a bicyclic compound that has garnered interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, including antibacterial, anticancer, and immunomodulatory effects.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
CAS Number2138162-49-7
Physical FormLight yellow liquid
Purity97%

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The compound has also shown promising results in anticancer assays. A study assessed its effects on lung cancer cell lines, revealing significant cytotoxicity. The selectivity index calculated indicated a preferential toxicity towards cancerous cells compared to normal cells:

Cell LineIC₅₀ (µg/mL)
A549 (Lung Cancer)21.8 ± 1.92
HSF (Normal)134.1 ± 2.44

This suggests that this compound may be a viable candidate for further development as an anticancer agent.

Immunomodulatory Effects

In addition to its antibacterial and anticancer activities, the compound has shown potential immunomodulatory effects. It appears to modulate immune responses by influencing cytokine production in peripheral blood mononuclear cells (PBMCs). Notably, it has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced PBMCs, indicating a possible role in managing inflammatory conditions.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Pseudomonas aeruginosa and Staphylococcus aureus using disk diffusion methods and MIC determination. The results indicated significant inhibition zones and low MIC values, supporting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In a separate investigation focusing on lung cancer treatment, the compound was tested against the A549 cell line using MTT assays to determine cell viability post-treatment. The results corroborated the earlier findings of cytotoxicity with a clear dose-response relationship observed.

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